Methyl 4-amino-5-fluoropicolinate
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Description
Methyl 4-amino-5-fluoropicolinate is a useful research compound. Its molecular formula is C7H7FN2O2 and its molecular weight is 170.14 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 4-amino-5-fluoropicolinate is a chemical compound that has garnered attention for its potential biological activities, particularly in agricultural applications as a herbicide. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C_7H_8FN_1O_2
Molecular Weight : Approximately 156.14 g/mol
The compound features a fluorine atom at the 5-position and an amino group at the 4-position of the picolinate structure, derived from pyridine. The presence of these functional groups enhances its lipophilicity and alters its interaction with biological targets, contributing to its herbicidal properties.
Herbicidal Properties
This compound has been primarily studied for its effectiveness as a herbicide. Research indicates that it exhibits strong activity against various plant species, making it a valuable candidate for agricultural applications. The fluorine substituent is particularly significant as it increases the compound's efficacy by enhancing its absorption and interaction with plant enzymes involved in growth regulation.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. It is believed to interact with various molecular targets, including:
- Enzymes : Involved in plant growth regulation.
- Receptors : Potentially affecting pathways related to herbicide resistance.
Understanding these interactions is crucial for optimizing the compound's efficacy and minimizing the development of resistance among target weed species .
Synthesis Methods
Several methods have been developed for synthesizing this compound. A common approach involves:
- Fluorination : A precursor compound is fluorinated to introduce the fluorine atom.
- Amination : The resulting compound undergoes amination to introduce the amino group.
These steps can be modified to enhance yield and purity .
Efficacy Studies
A series of studies have demonstrated the herbicidal efficacy of this compound against specific weed species. For instance, it has shown significant activity in controlled environments, with reductions in weed biomass observed at various concentrations.
Comparative Analysis with Other Compounds
A comparative analysis of similar compounds reveals that this compound offers unique advantages due to its structural features. The following table summarizes key features of related compounds:
Compound Name | Key Features | Unique Aspects |
---|---|---|
Methyl 4-amino-5-chloropicolinate | Chlorine atom instead of fluorine | Different reactivity due to chlorine's properties |
Methyl 4-amino-5-bromopicolinate | Bromine atom instead of fluorine | Bromine's size affects sterics and reactivity |
This compound | Fluorine atom enhances lipophilicity | Influences interactions with biological targets |
Properties
IUPAC Name |
methyl 4-amino-5-fluoropyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c1-12-7(11)6-2-5(9)4(8)3-10-6/h2-3H,1H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVFLFDGJISPFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C(=C1)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201191759 |
Source
|
Record name | 2-Pyridinecarboxylic acid, 4-amino-5-fluoro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201191759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260665-42-6 |
Source
|
Record name | 2-Pyridinecarboxylic acid, 4-amino-5-fluoro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260665-42-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinecarboxylic acid, 4-amino-5-fluoro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201191759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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